3-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazoline and its derivatives are a class of fused heterocycles that have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
Quinazolines and quinazolinones can be synthesized using various methods. For instance, one approach uses anthranilic acid, amines, and trimethyl orthoformate to form 3-substituted-quinazolin-4(3H)-ones . Another approach involves the reaction of anthranilic acid, acetic anhydride (AAA), and amine to form 3-substituted-2-methyl-quinazolin-4(3H)-ones .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary based on the substitution patterns of the ring system . These include 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 4-substituted-quinazolines, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones .Chemical Reactions Analysis
Quinazoline and quinazolinone compounds are used in the preparation of various functional materials for synthetic chemistry . They can undergo various chemical reactions to form different derivatives, which can exhibit a broad spectrum of biological activities .Scientific Research Applications
Synthesis and Herbicidal Evaluation
A series of novel triketone-containing quinazoline-2,4-dione derivatives were synthesized to explore their potential as herbicides. These compounds were tested for their herbicidal activity against various weeds, showing promising results. Some derivatives exhibited superior weed control and crop selectivity compared to mesotrione, a benchmark herbicide. The structure-activity relationship study highlighted the significant impact of the triketone-containing quinazoline-2,4-dione motif on herbicide activity, suggesting its potential for further optimization in weed control applications (Wang et al., 2014).
Antimicrobial Activity
New 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one compounds were synthesized and evaluated for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, showing varied levels of antibacterial and antifungal activities. The addition of a styryl moiety at the quinazolinone ring was found to enhance the biological activity, with some compounds exhibiting better antibacterial than antifungal effects (Gupta et al., 2008).
Spectral Characterization and Quantum-Mechanical Modeling
Research on esters with the imidazo[1,5-c]quinazoline-3,5-dione ring involved spectral characterization and quantum-mechanical modeling to understand the formation and stability of various conformers. This study provided insights into the chemical behavior and potential applications of compounds with this molecular structure, highlighting their significance in further scientific investigations (Hęclik et al., 2017).
Synthesis and Characterization of Bioactive Compounds
The synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties was undertaken, considering the biological activity of natural products with a 1,2,4-oxadiazole ring. These synthesized compounds were tested for antitumor activity, revealing potent cytotoxic properties against a panel of cell lines, suggesting their potential as chemotherapeutic agents (Maftei et al., 2013).
Future Directions
The future directions for research on “3-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceutical chemistry . This could include the development of new synthetic methods, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies.
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3/c1-2-16-10-12-19(13-11-16)33-24(34)20-8-3-4-9-21(20)32(25(33)35)15-22-30-23(31-36-22)17-6-5-7-18(14-17)26(27,28)29/h3-14H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZKZIGPJWOXFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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